Methyl 4-((furan-3-ylmethyl)(2-(thiophen-2-yl)ethyl)carbamoyl)benzoate
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Description
Methyl 4-((furan-3-ylmethyl)(2-(thiophen-2-yl)ethyl)carbamoyl)benzoate is a useful research compound. Its molecular formula is C20H19NO4S and its molecular weight is 369.44. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactivity
A study detailed the synthesis of compounds through reactions involving ethyl(3-aryl-2-bromo)propanoate with 4-(furan-2-ylmethyl)thiosemicarbazones, leading to 5-(R1-benzyl)-2-(R-benzylidenehydrazono)-3-(2-furylmethyl)thiazolidin-4-ones. This process illustrates the compound's utility in generating new chemical structures with potential antimicrobial properties (В. М. Цялковский et al., 2005).
Another research focused on the bromination of methyl furan-2-carboxylate, exploring routes to furan- and thiophen-2-carboxylic acids with different substituents, providing a methodological basis for the synthesis of various esters from these acids (D. Chadwick et al., 1973).
Biological and Pharmacological Activities
A study on the preparation of benzo[b]furans with antagonistic activity against human leukotriene B4 BLT1 and/or BLT2 receptors showcases the potential pharmacological applications of furan derivatives in treating inflammatory diseases (Kumiko Ando et al., 2004).
The investigation into the Diels–Alder and dehydrative aromatization reactions between ethylene and biomass-derived furans for the production of biobased terephthalic acid precursors illustrates the compound's role in sustainable chemistry and material science (J. Pacheco et al., 2015).
Electrochemical and Electrochromic Properties
Research on novel donor–acceptor type monomers, including ethyl 4-(3,6-di(thiophen-2-yl)-9H-carbazole-9-yl)-benzoate (ETCB), highlights the impact of introducing different acceptor groups on electrochemical and electrochromic properties, suggesting applications in smart materials and devices (Bin Hu et al., 2013).
Catalysis and Chemical Transformations
The use of a half-sandwich iron N-heterocyclic carbene complex for the C-H bond activation/borylation of furans and thiophenes represents an advance in catalysis, offering a more efficient pathway for the functionalization of these heterocycles (T. Hatanaka et al., 2010).
Synthesis of Polymeric Materials
Exploration into poly(thiophenylanilino) and poly(furanylanilino) polymers with substituted phenyl side groups for the development of novel hybrid polymers suggests applications in materials science, particularly in the design of new electroactive films (Lawrence C. Baldwin et al., 2008).
Properties
IUPAC Name |
methyl 4-[furan-3-ylmethyl(2-thiophen-2-ylethyl)carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S/c1-24-20(23)17-6-4-16(5-7-17)19(22)21(13-15-9-11-25-14-15)10-8-18-3-2-12-26-18/h2-7,9,11-12,14H,8,10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLUAMSNLLHIGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N(CCC2=CC=CS2)CC3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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